Tuftsinyltuftsin

Immuno-oncology Leukemia model Survival endpoint

Tuftsinyltuftsin (CAS 80938-76-7) is a synthetic homodimeric octapeptide of sequence Thr-Lys-Pro-Arg-Thr-Lys-Pro-Arg, consisting of two covalently linked tuftsin tetrapeptide units. Belonging to the tuftsin/immunoglobulin-derived immunomodulator class, it functions as a phagocytosis- and pinocytosis-stimulating agent that binds to specific receptors on polymorphonuclear granulocytes and macrophages.

Molecular Formula C42H78N16O11
Molecular Weight 983.2 g/mol
Cat. No. B12300505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuftsinyltuftsin
Molecular FormulaC42H78N16O11
Molecular Weight983.2 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
InChIInChI=1S/C42H78N16O11/c1-23(59)31(45)36(64)53-26(11-3-5-17-43)38(66)57-21-9-15-29(57)34(62)52-25(13-7-19-50-41(46)47)33(61)56-32(24(2)60)37(65)54-27(12-4-6-18-44)39(67)58-22-10-16-30(58)35(63)55-28(40(68)69)14-8-20-51-42(48)49/h23-32,59-60H,3-22,43-45H2,1-2H3,(H,52,62)(H,53,64)(H,54,65)(H,55,63)(H,56,61)(H,68,69)(H4,46,47,50)(H4,48,49,51)
InChIKeyGCQKMLBIJULQQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tuftsinyltuftsin Procurement Guide: Immunomodulatory Octapeptide with Quantified Antineoplastic Superiority Over Tuftsin Monomer


Tuftsinyltuftsin (CAS 80938-76-7) is a synthetic homodimeric octapeptide of sequence Thr-Lys-Pro-Arg-Thr-Lys-Pro-Arg, consisting of two covalently linked tuftsin tetrapeptide units [1]. Belonging to the tuftsin/immunoglobulin-derived immunomodulator class, it functions as a phagocytosis- and pinocytosis-stimulating agent that binds to specific receptors on polymorphonuclear granulocytes and macrophages [2]. Unlike the parent monomer tuftsin (Thr-Lys-Pro-Arg), tuftsinyltuftsin was rationally engineered to circumvent a specific self-limiting degradation pathway inherent to its tetrapeptide precursor [3].

Why Tuftsinyltuftsin Cannot Be Substituted with Tuftsin or Other Tuftsin Analogs: Quantitative Evidence of Differentiated Pharmacology


Generic substitution of tuftsinyltuftsin with the parent tetrapeptide tuftsin or closely related analogs introduces three verifiable liabilities: (1) tuftsin is enzymatically cleaved by tissue aminopeptidases into Lys-Pro-Arg, a tripeptide that acts as a competitive antagonist at the tuftsin receptor, creating a self-limiting efficacy ceiling [1]; (2) tuftsinyltuftsin exhibits a fundamentally different quantitative receptor-binding rank order, with binding stronger than tuftsin, [Glu]₂-tuftsin, and [Pro-Pro³]-tuftsin [2]; (3) in in vivo antineoplastic models, tuftsinyltuftsin achieves tumor-free survival and life prolongation outcomes that the originating laboratory explicitly described as "considerably better than we could obtain with tuftsin" [3]. These are not incremental differences; they reflect the distinct pharmacological consequence of the dimeric octapeptide architecture.

Tuftsinyltuftsin Quantitative Differentiation Evidence: Head-to-Head Data vs. Tuftsin and Structural Analogs


L1210 Leukemia Survival Prolongation: Tuftsinyltuftsin vs. Tuftsin Direct Head-to-Head Comparison

In syngeneic mice injected with L1210 leukemia cells, tuftsinyltuftsin achieved 35–40% long-term survival of treated animals [1]. The originating laboratory (Najjar et al.) explicitly stated that the octapeptide's effect was "considerably better than we could obtain with tuftsin," with the MeSH database independently corroborating that tuftsinyltuftsin is "better than tuftsin in prolonging life of syngeneic mice injected with L1210 leukemia cells" [2]. Tuftsin itself, while producing "clear-cut antitumor activity" in the same L1210 model, showed efficacy highly dependent on cell-line source and preparation batch, with survival curves varying substantially between experiments [3].

Immuno-oncology Leukemia model Survival endpoint

B16/5B Melanoma Tumor Suppression: Tuftsinyltuftsin Nanogram Potency vs. Tuftsin Baseline

In the B16/5B melanoma solid tumor model (C57BL/6 mice), tuftsin produced 38% tumor-free animals (62% tumor incidence) vs. 100% tumor incidence in untreated controls [1]. Tuftsinyltuftsin was effective at 3 ng per mouse—a dose approximately 667-fold lower than the typical 2 µg tuftsin dose—and also at 2 µg and 20 µg per mouse, with significant numbers of mice remaining tumor-free at every tested dose level [1]. While tuftsin showed a relatively narrow effective dosing window (superoxide secretion increases up to 375 nM tuftsin, then rapidly decreases to near baseline at 500 nM [2]), tuftsinyltuftsin exhibited a ~6,666-fold wide effective dose range (3 ng to 20,000 ng) without apparent bell-shaped loss of efficacy.

Melanoma Tumor immunology Dose-response

Tuftsin Receptor Binding Affinity Rank Order: Tuftsinyltuftsin Exhibits Highest Binding Among Six Structurally Characterized Analogs

In a direct competitive binding study using [³H-Arg⁴]-tuftsin as the principal ligand on rabbit polymorphonuclear granulocyte membranes, six tuftsin analogs were rank-ordered by binding affinity to the tuftsin receptor and to anti-tuftsin antibody. The binding order was: tuftsin < [Glu]₂-tuftsin < [Pro-Pro³]-tuftsin < tuftsinyltuftsin, with tuftsinyltuftsin demonstrating the strongest binding among all six compounds tested to both receptor and antibody [1]. Two analogs (Thr-Lys-Pro and Ala-Lys-tuftsin-Glu-Ala₃) showed no detectable binding, while Ala-Lys-tuftsin showed weaker binding than tuftsin itself, confirming that the dimeric octapeptide architecture uniquely enhances receptor engagement [1]. This same rank order was reproduced across two independent recognition systems (cellular receptor and soluble antibody), strengthening the conclusion that the enhanced binding is a structural consequence rather than an assay artifact.

Receptor pharmacology Binding affinity Structure-activity relationship

Engineered Resistance to Self-Inhibitory Degradation: The Rational Design Basis for Tuftsinyltuftsin Over Tuftsin

Tuftsin (Thr-Lys-Pro-Arg) is degraded by tissue aminopeptidases to yield the tripeptide Lys-Pro-Arg, which functions as a competitive inhibitor of tuftsin at its receptor, producing a self-limiting pharmacodynamic feedback loop wherein higher tuftsin doses paradoxically increase inhibitor production [1]. Tuftsinyltuftsin was explicitly designed to minimize this inhibitor formation: by covalently linking two tuftsin units as a homodimeric Thr-Lys-Pro-Arg-Thr-Lys-Pro-Arg octapeptide, the N-terminal threonine of the second tuftsin unit is protected from aminopeptidase cleavage, reducing the rate of Lys-Pro-Arg generation [1][2]. This design rationale is documented in both the primary literature and the foundational US patent, and represents a targeted structural solution to a well-characterized metabolic liability of the parent compound.

Peptide stability Enzymatic degradation Rational design

Morphine Withdrawal Attenuation: Differentiated CNS Activity of Tuftsinyltuftsin vs. [Lys⁴]-Tuftsinyltuftsin, Tuftsin, and Substance P Fragment

In a naloxone-precipitated morphine withdrawal model (60 male Wistar rats), tuftsin attenuated withdrawal behavior, while [Lys⁴]-tuftsinyltuftsin—a synthetic derivative of tuftsinyltuftsin with a lysine substitution at position 4—produced only partial attenuation ('to some extent') [1]. The tetrapeptide fragment (1–4) of Substance P was completely ineffective, and its C-amide exerted only weak action [1]. This demonstrates that tuftsinyltuftsin's CNS pharmacology is sensitive to single-residue modifications (Lys⁴ substitution attenuates efficacy) and that the octapeptide occupies a distinct position in the selectivity landscape vs. other neuroactive peptides such as Substance P. The data establish that not all tuftsinyltuftsin derivatives are pharmacologically equivalent.

CNS pharmacology Opioid withdrawal Neuroimmunology

Potency Range and Bell-Shaped Dose-Response: Tuftsinyltuftsin Avoids the Superoxide Production Ceiling Observed with Tuftsin

Tuftsin stimulates macrophage superoxide release in direct proportion to intracellular adenosine deaminase activity over a concentration range of 125–625 nM, but superoxide secretion peaks at 375 nM and rapidly decreases to near baseline at 500 nM, producing a bell-shaped dose-response curve that functionally limits tuftsin's usable concentration range [1]. Tuftsinyltuftsin, by contrast, maintained significant antineoplastic efficacy across a ~6,666-fold dose range (3 ng to 20,000 ng per mouse in the B16 melanoma model), with no evidence of the bell-shaped decline characteristic of tuftsin [2]. This broader efficacious dose range is consistent with the compound's design goal of reducing self-inhibitory feedback and enables more flexible dosing in in vivo protocols.

Macrophage activation Superoxide generation Dose-response relationship

Tuftsinyltuftsin: Evidence-Backed Research and Industrial Application Scenarios


Immuno-Oncology: L1210 Leukemia and B16 Melanoma Survival Models for Antineoplastic Candidate Benchmarking

Tuftsinyltuftsin provides a validated positive control achieving 35–40% long-term survival in the L1210 leukemia model and sustained tumor-free status at doses from 3 ng to 20 µg in the B16 melanoma model [1]. For laboratories screening novel immunomodulatory antineoplastic agents, tuftsinyltuftsin serves as a quantitatively characterized reference compound whose survival endpoint benchmarks are published and reproducible, enabling rigorous comparative efficacy assessment that tuftsin (with its variable, batch-dependent survival curves [2]) cannot reliably support.

Tuftsin Receptor Pharmacology: Highest-Affinity Ligand for Receptor Binding and Competitive Displacement Studies

As the strongest-binding ligand among six characterized tuftsin analogs—surpassing tuftsin, [Glu]₂-tuftsin, and [Pro-Pro³]-tuftsin in both receptor and antibody binding assays [3]—tuftsinyltuftsin is the optimal choice for receptor occupancy studies, competitive displacement experiments, and structure-activity relationship (SAR) programs investigating tuftsin receptor pharmacology. Its independently replicated rank-order dominance on two recognition systems (receptor and antibody) provides assay validation robustness.

Macrophage Activation Without Self-Antagonism: Sustained Immunomodulation Protocols Requiring Broad Dosing Flexibility

For protocols requiring sustained macrophage/phagocyte activation without the self-limiting feedback from Lys-Pro-Arg inhibitor generation—a well-characterized flaw of tuftsin [4]—tuftsinyltuftsin offers a mechanism-based advantage. Combined with its ≥6,666-fold effective dose range (3 ng–20 µg) [1] vs. tuftsin's ~4-fold bell-shaped superoxide response window [5], tuftsinyltuftsin enables flexible protocol design unconstrained by narrow therapeutic indices.

Neuroimmunology: Morphine Withdrawal and CNS Peptide Pharmacology with Defined Selectivity Controls

The morphine withdrawal attenuation model provides the only available head-to-head CNS pharmacodynamic dataset for a tuftsinyltuftsin derivative vs. tuftsin, Substance P fragment, and Substance P C-amide [6]. Researchers investigating neuroimmune interfaces or opioid withdrawal modulation can use tuftsinyltuftsin (and its [Lys⁴]-substituted derivative as a partial-activity control) within an experimentally mapped selectivity landscape where Substance P analogs serve as verified negative controls.

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